4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid
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Overview
Description
4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a thiazole precursor with cyclopropylmethylamine under controlled conditions . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis protocols that are optimized for yield and purity. These methods often employ large-scale reactors and continuous flow processes to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Scientific Research Applications
4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The cyclopropylmethylamino group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid: Similar in structure but contains a pyridine ring instead of a thiazole ring.
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate: Contains a cyclopropylmethyl group but differs in the rest of the structure.
Uniqueness
4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. The combination of the thiazole ring with the cyclopropylmethylamino group and the benzoic acid moiety makes this compound particularly interesting for research and development in various fields .
Properties
CAS No. |
860344-67-8 |
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Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
4-[2-(cyclopropylmethylamino)-1,3-thiazol-4-yl]benzoic acid |
InChI |
InChI=1S/C14H14N2O2S/c17-13(18)11-5-3-10(4-6-11)12-8-19-14(16-12)15-7-9-1-2-9/h3-6,8-9H,1-2,7H2,(H,15,16)(H,17,18) |
InChI Key |
BTKRDGHACSIUPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=NC(=CS2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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